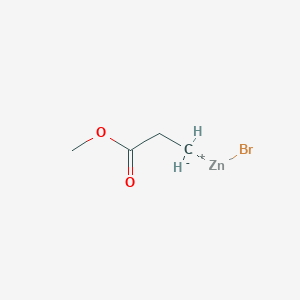

3-Methoxy-3-oxopropylzinc bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methoxy-3-oxopropylzinc bromide is a chemical compound that has shown promise as a versatile tool in synthetic chemistry. It is available as a 0.50 M solution in THF .

Molecular Structure Analysis

The molecular formula of 3-Methoxy-3-oxopropylzinc bromide is C4H7BrO2Zn. The InChI code is 1S/C4H7O2.BrH.Zn/c1-3-4(5)6-2;;/h1,3H2,2H3;1H;/q;;+1/p-1 .Chemical Reactions Analysis

While specific chemical reactions involving 3-Methoxy-3-oxopropylzinc bromide are not detailed in the search results, similar compounds have been used in various reactions. For instance, 3-Ethoxy-3-oxopropylzinc bromide has been used in the synthesis of γ-keto esters from aryl chlorides and the synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) (DABSO) and alkyl halides .Physical And Chemical Properties Analysis

3-Methoxy-3-oxopropylzinc bromide is a solution with a concentration of 0.50 M in THF . It has a molecular weight of 232.39 . The density of a similar compound, 3-Ethoxy-3-oxopropylzinc bromide, is 0.972 g/mL at 25 °C .Scientific Research Applications

Chemical Synthesis

3-Methoxy-3-oxopropylzinc bromide is often used in chemical synthesis . Its properties make it a valuable reagent in the creation of various chemical compounds .

Medical Research

In the field of medical research, 3-Methoxy-3-oxopropylzinc bromide is used in the development of new drugs. It has been shown to have potential therapeutic effects in the treatment of cancer.

Environmental Research

3-Methoxy-3-oxopropylzinc bromide also finds applications in environmental research. While the specifics aren’t mentioned, it’s likely used in the study of environmental contaminants and their effects.

Industrial Research

In industrial research, this compound is likely used in the development of new materials or processes. The specifics of its use in this field are not detailed in the available resources.

Safety And Hazards

3-Methoxy-3-oxopropylzinc bromide is classified as dangerous, with hazard statements including H225, H302, H314, H335, H351 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

bromozinc(1+);methyl propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O2.BrH.Zn/c1-3-4(5)6-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJFIDGHJCQXQP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C[CH2-].[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-3-oxopropylzinc bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2371141.png)

![N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2371143.png)

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-3-methanesulfonyl-1,3-thiazolidine](/img/structure/B2371145.png)

![(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2371148.png)

![Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2371149.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2371155.png)

![5,6-dichloro-N-[(furan-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B2371157.png)

![7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2371159.png)

![9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2371161.png)